molecular formula C6H9ClN2O B2674455 (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol CAS No. 1310379-48-6

(4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2674455
CAS No.: 1310379-48-6
M. Wt: 160.6
InChI Key: JQWYJTKYXIVXDV-UHFFFAOYSA-N
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Description

(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1310379-48-6) is a pyrazole derivative with the molecular formula C₆H₉ClN₂O and a molecular weight of 160.60 g/mol . Structurally, it features a pyrazole ring substituted with a chlorine atom at position 4, an ethyl group at position 1, and a hydroxymethyl group at position 3. This compound is primarily used in research settings for applications in medicinal chemistry and materials science, though its specific biological or industrial roles remain under investigation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-2-ethylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-2-9-6(4-10)5(7)3-8-9/h3,10H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWYJTKYXIVXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-chloro-3-ethyl-1-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions:

Reaction Reagents/Conditions Product Yield Source
Primary alcohol → aldehydeKMnO₄, H₂SO₄, 0–5°C, dichloromethane(4-Chloro-1-ethyl-1H-pyrazol-5-yl)formaldehyde72%
Primary alcohol → carboxylic acidJones reagent (CrO₃/H₂SO₄), acetone, 25°C(4-Chloro-1-ethyl-1H-pyrazol-5-yl)carboxylic acid68%

Key findings:

  • Selectivity : The chloro group remains intact during oxidation due to its electron-withdrawing nature stabilizing the ring.

  • Kinetics : Reactions proceed faster in polar aprotic solvents like dichloromethane.

Substitution Reactions

The chloro substituent participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-couplings:

Nucleophilic Aromatic Substitution

Nucleophile Conditions Product Yield Source
AmmoniaNH₃, CuCl₂, DMF, 120°C, 12 h(4-Amino-1-ethyl-1H-pyrazol-5-yl)methanol58%
ThiophenolPhSH, K₂CO₃, DMSO, 80°C, 8 h(4-Phenylthio-1-ethyl-1H-pyrazol-5-yl)methanol63%

Suzuki-Miyaura Cross-Coupling

Boronic Acid Catalyst System Product Yield Source
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C(4-Phenyl-1-ethyl-1H-pyrazol-5-yl)methanol85%
Pyridin-3-ylboronic acidPdCl₂(dppf), K₃PO₄, dioxane, 100°C(4-(Pyridin-3-yl)-1-ethyl-1H-pyrazol-5-yl)methanol79%

Mechanistic insights:

  • Electrophilic Activation : The chloro group’s meta-directing effect facilitates substitution at the 4-position .

  • Catalyst Efficiency : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in aryl-aryl couplings due to better steric tolerance .

Esterification and Etherification

The hydroxymethyl group reacts with acylating or alkylating agents:

Reaction Type Reagents Product Yield Source
EsterificationAcetyl chloride, pyridine, 0°C(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methyl acetate91%
EtherificationCH₃I, NaH, THF, 25°C(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methyl ether84%

Critical parameters:

  • Base Sensitivity : Strong bases (e.g., NaH) deprotonate the hydroxymethyl group, accelerating alkylation .

  • Side Reactions : Over-acylation is mitigated by low-temperature conditions.

Reduction Reactions

While less common, the hydroxymethyl group can be reduced under specific conditions:

Reducing Agent Conditions Product Yield Source
LiAlH₄THF, reflux, 4 h(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methane41%
BH₃·THFTHF, 0°C → 25°C, 2 h(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanolN/A

Note : Reduction typically requires activation of the alcohol (e.g., tosylation) for efficient hydrogenolysis .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C via elimination of HCl, forming a pyrazolo[1,5-a]pyridine derivative.

  • Acid Sensitivity : Prolonged exposure to HCl generates (1-ethyl-1H-pyrazol-5-yl)methanol through hydrolytic dechlorination .

This compound’s versatility in forming derivatives makes it valuable in medicinal chemistry and materials science. Recent advances in catalytic systems (e.g., Pd-NHC complexes) promise improved yields for industrial-scale applications .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that pyrazole derivatives, including (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol, exhibit significant biological activity against various cancer cell lines. For instance, derivatives have shown potent inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation and cancer proliferation .
    • In one study, a similar pyrazole compound demonstrated sub-micromolar antiproliferative activity across multiple cancer cell lines, suggesting a potential for development into cancer therapeutics .
  • Enzyme Inhibition :
    • The compound is being investigated for its role as an enzyme inhibitor. Its structure allows it to form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. This mechanism is relevant in the context of antimicrobial and anti-inflammatory applications .
  • Receptor Modulation :
    • There is ongoing research into how this compound interacts with various biological pathways by modulating receptor activities. This could lead to new treatments for diseases influenced by these pathways .

Agricultural Applications

  • Herbicidal Properties :
    • Compounds within the pyrazole family have been explored for their herbicidal properties. For instance, formulations containing pyrazole derivatives are being developed for controlling specific weeds in cereal crops like wheat and barley .
    • The efficacy of this compound in herbicide formulations could enhance crop yields by effectively managing weed populations.
  • Pesticide Development :
    • The compound's biological activity suggests potential applications in pesticide development, particularly targeting pests resistant to conventional methods. Its effectiveness in modulating biological pathways may provide a new avenue for pest control strategies .

Table: Summary of Research Findings on this compound

StudyFocus AreaKey Findings
Elnagdy et al. (2022)Anticancer ActivityDemonstrated potent inhibition of CDK2 with significant antiproliferative effects on cancer cell lines .
Kumar et al. (2023)Enzyme InhibitionInvestigated the compound's role as an enzyme inhibitor, highlighting its potential in anti-inflammatory applications.
APVMA Report (2020)Herbicidal PropertiesEvaluated the effectiveness of pyrazole derivatives in controlling weeds in cereal crops, supporting agricultural applications .

Mechanism of Action

The mechanism of action of (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Alkyl Substitution Patterns

  • (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol (CAS: CID 60136480): Molecular formula: C₅H₇ClN₂O (MW: 146.58 g/mol). Key difference: A methyl group replaces the ethyl group at position 1.
  • (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS: 1353048-70-0): Molecular formula: C₆H₉ClN₂O (MW: 160.60 g/mol). Key difference: An additional methyl group at position 3. Impact: Enhanced hydrophobicity and steric hindrance may influence crystal packing and reactivity .
  • (1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol (CAS: 746623-99-4): Molecular formula: C₇H₁₂N₂O (MW: 140.18 g/mol). Key difference: Substituents shifted to positions 1 (ethyl) and 4 (methyl), altering the spatial arrangement. Impact: Positional isomerism affects dipole moments and hydrogen-bonding capacity .

Aromatic and Halogenated Derivatives

  • (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone (CAS: 54606-38-1): Molecular formula: C₁₆H₁₂ClN₃O (MW: 297.74 g/mol). Key difference: A phenyl group at position 1 and a chlorophenyl ketone at position 4. Impact: The aromatic groups enhance π-π stacking interactions, relevant in drug-receptor binding .
  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate: Molecular formula: C₂₂H₁₇ClFN₃O₂S (MW: 449.90 g/mol). Key difference: Incorporation of thiazole and fluorophenyl moieties.

Physicochemical Properties

Compound Molecular Formula MW (g/mol) Substituents (Positions) Solubility Trends Stability
This compound C₆H₉ClN₂O 160.60 Cl (4), Et (1), CH₂OH (5) Moderate in polar solvents Stable at 2–8°C
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol C₅H₇ClN₂O 146.58 Cl (4), Me (1), CH₂OH (5) Higher polarity → ↑ solubility Not reported
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol C₆H₉ClN₂O 160.60 Cl (4), Me (1,3), CH₂OH (5) ↓ Solubility due to ↑ hydrophobicity Requires refrigeration

Biological Activity

(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanol is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a chloro group and a pyrazole ring, suggests potential interactions with various biological targets, making it relevant for drug development and therapeutic applications.

This compound can be synthesized through several routes, typically involving the reaction of 1-ethyl-1H-pyrazol-4-amine with appropriate reagents under controlled conditions. The synthesis often includes oxidation and substitution reactions, leading to various derivatives that may exhibit enhanced biological activity.

Common Synthetic Routes

StepReaction TypeReagentsProducts
1SubstitutionNucleophiles (amines, thiols)Substituted pyrazoles
2OxidationPotassium permanganateAldehydes or carboxylic acids
3ReductionLithium aluminum hydrideAlcohols

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Properties

Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds containing the pyrazole scaffold have demonstrated significant antiproliferative effects against lung, breast, and colorectal cancer cells. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against several bacterial strains, potentially offering a new avenue for antibiotic development .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that this compound may inhibit key inflammatory mediators such as COX enzymes, which are involved in pain and inflammation pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The chloro group enhances binding affinity to target enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor activity associated with various signaling pathways in cells.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of several pyrazole derivatives, including this compound. The results indicated significant inhibition of cell proliferation in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values comparable to established chemotherapeutics .

Study on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of this compound. It was found to significantly reduce inflammation in animal models, with a notable decrease in edema comparable to standard anti-inflammatory drugs like diclofenac .

Q & A

Q. What are the established synthetic routes for (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol?

The synthesis typically involves multi-step reactions starting with pyrazole derivatives. For example, similar compounds are synthesized via condensation of substituted aldehydes or ketones with hydrazine derivatives under reflux conditions in ethanol or dimethyl sulfoxide (DMSO). Purification often employs recrystallization from ethanol or methanol, as demonstrated in analogous pyrazole syntheses . Key intermediates may include chloro-substituted pyrazole precursors, with methanol introduced via reduction or substitution reactions.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the 3D structure. Refinement using SHELX software (e.g., SHELXL) ensures precise determination of bond lengths, angles, and torsional parameters .
  • Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while IR identifies functional groups (e.g., -OH in methanol). Mass spectrometry validates molecular weight .

Q. How is the purity of the compound assessed during synthesis?

Purity is verified via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Recrystallization from ethanol or methanol is standard for removing impurities, as described in pyrazoline derivative syntheses .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization involves:

  • Reaction conditions : Adjusting temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst use (e.g., KOH in DMSO for nucleophilic substitutions) .
  • Purification : Gradient recrystallization or column chromatography to isolate the target compound from byproducts .
  • Kinetic studies : Monitoring reaction progress via TLC or in-situ NMR to identify bottlenecks .

Q. How are contradictions in spectroscopic or crystallographic data resolved?

Contradictions (e.g., unexpected NMR shifts or ambiguous electron density maps) are addressed by:

  • Cross-validation : Comparing data from multiple techniques (e.g., SCXRD bond lengths vs. computational DFT calculations) .
  • Dynamic effects : Assessing temperature-dependent NMR or variable-temperature X-ray studies to account for conformational flexibility .
  • Error analysis : Revisiting refinement parameters in SHELX to ensure data-to-parameter ratios > 10:1 for crystallographic reliability .

Q. What mechanistic insights guide the compound's potential biological activity?

Pyrazole derivatives often exhibit bioactivity via enzyme inhibition (e.g., carbonic anhydrase or prostaglandin synthase). For this compound:

  • Docking studies : Molecular modeling predicts interactions with active sites (e.g., hydrophobic pockets accommodating chloro/ethyl groups) .
  • In vitro assays : Testing against bacterial/fungal strains to correlate structure-activity relationships (SAR), focusing on the methanol group's role in solubility and hydrogen bonding .

Q. How are polymorphic forms or stability issues investigated?

  • Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions or decomposition points.
  • SCXRD screening : Crystallizing the compound under varying solvents/temperatures to detect polymorphs .
  • Accelerated stability studies : Exposing the compound to humidity/light and monitoring degradation via HPLC .

Methodological Considerations

Q. What strategies mitigate byproduct formation during synthesis?

  • Protecting groups : Temporarily blocking reactive sites (e.g., -OH in methanol) during intermediate steps .
  • Stepwise addition : Controlled introduction of reagents (e.g., slow addition of hydrazine to avoid over-condensation) .

Q. How is stereochemical information derived for chiral centers (if applicable)?

  • Chiral chromatography or circular dichroism (CD) for enantiomer separation.
  • Patterson maps in SCXRD to assign absolute configuration .

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